Talniflumate

Vue d'ensemble

Description

Le talniflumate est un ester phtalidyle de l'acide niflumique, connu pour ses puissants effets analgésiques et anti-inflammatoires. Il est largement utilisé pour traiter les troubles inflammatoires tels que la polyarthrite rhumatoïde et l'arthrose . De plus, il a été étudié pour son potentiel dans la prise en charge de la mucoviscidose, de la bronchopneumopathie chronique obstructive (BPCO) et de l'asthme .

Applications De Recherche Scientifique

Talniflumate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.

Biology: This compound is studied for its effects on mucin production and its potential as a mucin regulator.

Medicine: It is used to treat inflammatory disorders and has been studied for its potential in managing cystic fibrosis, COPD, and asthma.

Mécanisme D'action

Target of Action

Talniflumate primarily targets the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . This enzyme plays a crucial role in the production of mucins, which are glycoproteins that protect and lubricate many body surfaces .

Mode of Action

This compound acts as a strong and selective inhibitor of GCNT3 . By inhibiting this enzyme, this compound effectively decreases the gene expression of GCNT3 and the subsequent production of mucins both in vivo and in vitro . This interaction with its target leads to a decrease in mucin synthesis, which can have significant effects on various diseases, particularly those involving inflammation and mucus overproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mucin O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, specifically the addition of sugars to the oxygen atom of serine or threonine residues . By inhibiting GCNT3, this compound disrupts this pathway, leading to a decrease in mucin production .

Pharmacokinetics

This compound is a prodrug of niflumic acid, meaning it is metabolized into niflumic acid in the body . It undergoes extensive first-pass biotransformation to niflumic acid . The pharmacokinetic parameters such as AUC, Cmax, Tmax, and MRT of this compound are similar to those of niflumic acid . The plasma concentration of niflumic acid at 30 minutes after this compound dosing is significantly higher than that of niflumic acid dosing .

Result of Action

The inhibition of mucin synthesis by this compound has several molecular and cellular effects. It leads to an increase in T cell activation and recognition , as demonstrated in both mouse and human organoid interaction platforms . This can enhance the immune response to certain diseases. In vivo experiments have shown that this compound can boost immune infiltration , thereby increasing the efficacy of chemotherapy .

Action Environment

Genetic factors can influence the action, efficacy, and stability of this compound . A study found several single nucleotide polymorphisms (SNPs) that showed significant associations with this compound’s pharmacokinetic parameters . These findings suggest that individual genetic variations could affect the absorption and metabolism of this compound, potentially influencing its therapeutic efficacy .

Analyse Biochimique

Biochemical Properties

Talniflumate is a strong and selective inhibitor of the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . It decreases the gene expression of GCNT3 and the production of mucins both in vivo and in vitro .

Cellular Effects

This compound has been shown to impair mucins expression, thereby increasing T cell activation and recognition in both mouse and human organoid interaction platforms . In vivo experiments have shown that this compound can increase the efficacy of chemotherapy by boosting immune infiltration .

Molecular Mechanism

This compound is metabolized to its prodrug, niflumic acid, which has several pharmacodynamic effects . Firstly, it blocks the synthesis of mucin. Secondly, this compound blocks prostaglandin synthesis by cyclooxygenases, which aids in pain and inflammation management .

Dosage Effects in Animal Models

It has been shown that this compound can increase the efficacy of chemotherapy in a syngeneic mouse model of pancreatic ductal adenocarcinoma .

Metabolic Pathways

This compound is involved in the mucin O-glycosylation pathway . It targets GCNT3, a master regulator of mucins expression .

Transport and Distribution

It is known that this compound is metabolized to its prodrug, niflumic acid .

Subcellular Localization

Given its role in inhibiting the synthesis of mucin, it is likely that this compound interacts with the cellular machinery involved in protein synthesis and post-translational modification .

Méthodes De Préparation

Le talniflumate est synthétisé par estérification du groupe carboxyle de l'acide niflumique avec la fraction phtalidyle . Ce processus implique l'utilisation d'acétonitrile comme solvant et nécessite généralement une chromatographie liquide haute performance (CLHP) pour la purification . Les méthodes de production industrielle impliquent souvent des réactions d'estérification à grande échelle suivies d'étapes de purification pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Le talniflumate subit plusieurs réactions chimiques, impliquant principalement sa conversion en acide niflumique dans l'organisme . Les principaux types de réactions comprennent :

Estérification : La synthèse initiale implique l'estérification de l'acide niflumique.

Hydrolyse : Dans l'organisme, le this compound est hydrolysé en acide niflumique.

Oxydation et réduction : Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs couramment utilisés dans ces réactions comprennent l'acétonitrile, l'acide chlorhydrique et divers catalyseurs pour faciliter les réactions . Le principal produit formé à partir de ces réactions est l'acide niflumique, qui est responsable des effets pharmacologiques du composé .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des réactions d'estérification et d'hydrolyse.

Médecine : Il est utilisé pour traiter les troubles inflammatoires et a été étudié pour son potentiel dans la prise en charge de la mucoviscidose, de la BPCO et de l'asthme.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme principale de la synthèse des mucines GCNT3 (b-1,6 N-acétylglucosaminyltransférase de base 2) . Cette inhibition diminue l'expression génique de GCNT3 et la production de mucines in vivo et in vitro . De plus, le this compound bloque la synthèse des prostaglandines par les cyclooxygénases, contribuant à la gestion de la douleur et de l'inflammation . Il agit également comme un puissant bloqueur des canaux chlorures activés par le calcium .

Comparaison Avec Des Composés Similaires

Le talniflumate est unique par rapport à d'autres composés similaires en raison de son double rôle d'anti-inflammatoire et de régulateur de la mucine . Des composés similaires comprennent :

Acide niflumique : Le composé parent du this compound, connu pour ses propriétés anti-inflammatoires.

Acide flufénamique : Un autre composé anti-inflammatoire avec des propriétés similaires mais des cibles moléculaires différentes.

Acide méfénamique : Utilisé pour ses effets analgésiques et anti-inflammatoires, mais il n'a pas les propriétés de régulation de la mucine du this compound.

L'unicité du this compound réside dans sa capacité à réguler la production de mucine, ce qui le rend particulièrement utile dans des affections comme la mucoviscidose et la BPCO où la surproduction de mucine est un problème .

Propriétés

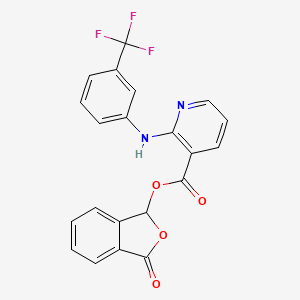

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMLJLFWUCQGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046740 | |

| Record name | Talniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker. | |

| Record name | Talniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66898-62-2 | |

| Record name | Talniflumate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66898-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talniflumate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALNIFLUMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK78S0U9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is talniflumate and what is its primary mechanism of action?

A1: this compound is a prodrug of niflumic acid, a potent analgesic and anti-inflammatory drug. While initially investigated for its non-steroidal anti-inflammatory effects, this compound has garnered interest for its ability to inhibit mucin synthesis. It is proposed to act by blocking the murine calcium-activated chloride channel 3 (mCLCA3) and inhibiting Cl–/HCO –3 exchanger(s) involved in intestinal NaCl absorption. []

Q2: How does this compound impact mucin production in pancreatic cancer?

A2: this compound inhibits the core mucin-synthesizing enzyme GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), disrupting the production of mucins. This, in turn, appears to improve the efficacy of chemotherapy drugs like gemcitabine and nab-paclitaxel by reducing the mucin immune suppressive barrier surrounding pancreatic tumors. [, ]

Q3: Does this compound affect mCLCA3 expression in cystic fibrosis mice?

A3: Interestingly, oral administration of this compound did not appear to alter the intestinal expression of mCLCA3 in cystic fibrosis mice, despite its proposed mechanism of action. []

Q4: What is the impact of this compound on intestinal function in cystic fibrosis mice?

A4: Studies show that this compound significantly inhibits apical membrane Cl–/HCO –3 exchange in the intestines of cystic fibrosis mice, leading to decreased NaCl absorption. This effect is thought to contribute to the increased survival observed in these mice. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14F3NO4, and its molecular weight is 389.33 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data wasn't provided in the abstracts, the analysis of this compound in biological samples often utilizes HPLC methods with UV detection, suggesting it absorbs in the UV range. [, , , , , ] Additionally, LC/MS/MS techniques are employed for its detection and quantification, indicating characteristic fragmentation patterns identifiable by mass spectrometry. [, ]

Q7: Have computational methods been used to study this compound?

A7: Yes, in silico molecular docking simulations were used to investigate this compound's interaction with GCNT3. These simulations predicted a strong binding affinity between the two molecules (-8.3 kcal/mol), primarily driven by three hydrogen bonds. This finding suggests this compound can effectively target and inhibit GCNT3. []

Q8: Are there any QSAR models developed for this compound or related compounds?

A8: The provided abstracts do not mention the development of specific QSAR models for this compound.

Q9: What is known about the stability of this compound?

A10: While specific stability data isn't outlined in the abstracts, there are mentions of formulation strategies employed to potentially enhance its delivery and bioavailability. For example, research highlights the development of solubilized this compound formulations for soft capsules to improve release speed, absorption, and potentially address solubility limitations. []

Q10: Are there any formulation strategies to improve this compound's delivery?

A11: Beyond soft capsules, research also points towards the development of this compound extended-release tablets. These formulations aim to provide a sustained release profile, potentially reducing dosing frequency and improving patient compliance compared to immediate-release formulations. []

Q11: How is this compound metabolized in the body?

A12: this compound is a prodrug, meaning it is inactive in its administered form and must be metabolized in the body to exert its effects. It is metabolized into its active form, niflumic acid, via esterase enzymes. []

Q12: What is the effect of pH on the pharmacokinetics of this compound?

A14: Research indicates that pH plays a role in the systemic exposure of niflumic acid after this compound administration. The specific influence of pH on absorption, distribution, metabolism, and excretion needs further elucidation. []

Q13: Are there any genetic factors known to affect this compound pharmacokinetics?

A15: Yes, pharmacogenomic studies have identified single nucleotide polymorphisms (SNPs) in genes related to drug metabolizing enzymes and transporters that are associated with variations in this compound pharmacokinetic parameters. For instance, SNPs in ABCA4, CYP2C9, CYP24A1, and SLC1A6 genes have been linked to altered Cmax, Tmax, and AUC values for this compound. []

Q14: How is this compound eliminated from the body?

A14: The specific elimination pathways of this compound and its active metabolite, niflumic acid, are not detailed in the provided abstracts.

Q15: Has this compound shown efficacy in preclinical models of disease?

A17: Yes, this compound has demonstrated promising results in preclinical studies. For instance, it significantly increased survival rates in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. [] Moreover, in vitro and in vivo studies have shown that this compound, alone or in combination with gefitinib, effectively reduces GCNT3 expression and disrupts mucin production in pancreatic cancer models. []

Q16: What is the evidence for this compound's clinical efficacy?

A18: While preclinical data is promising, the provided abstracts only mention that Phase I trials with this compound had been completed, and phase II trials were underway for cystic fibrosis. [] No results from these trials or other clinical studies were included.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)